molecular formula C12H16BrNO B14869249 2-(3-Bromophenyl)-3,3-dimethylmorpholine

2-(3-Bromophenyl)-3,3-dimethylmorpholine

Cat. No.: B14869249
M. Wt: 270.17 g/mol
InChI Key: IRXZBENCDALEJM-UHFFFAOYSA-N
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Description

2-(3-Bromophenyl)-3,3-dimethylmorpholine is an organic compound that belongs to the class of morpholine derivatives. This compound is characterized by the presence of a bromophenyl group attached to the morpholine ring, which is further substituted with two methyl groups. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

The synthesis of 2-(3-Bromophenyl)-3,3-dimethylmorpholine can be achieved through several synthetic routes. One common method involves the reaction of 3-bromophenylamine with 3,3-dimethyl-1-chloromorpholine in the presence of a base such as sodium hydride. The reaction is typically carried out in an organic solvent like tetrahydrofuran (THF) under reflux conditions. Another method involves the use of Suzuki-Miyaura coupling, where 3-bromophenylboronic acid is coupled with 3,3-dimethylmorpholine in the presence of a palladium catalyst and a base .

Chemical Reactions Analysis

2-(3-Bromophenyl)-3,3-dimethylmorpholine undergoes various chemical reactions, including:

Scientific Research Applications

2-(3-Bromophenyl)-3,3-dimethylmorpholine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its ability to interact with biological targets makes it a candidate for drug development.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-Bromophenyl)-3,3-dimethylmorpholine involves its interaction with specific molecular targets in biological systems. The bromophenyl group allows the compound to bind to certain receptors or enzymes, modulating their activity. The morpholine ring provides stability and enhances the compound’s ability to penetrate biological membranes. The exact pathways and targets are still under investigation, but preliminary studies suggest its involvement in inhibiting specific enzymes and signaling pathways .

Comparison with Similar Compounds

2-(3-Bromophenyl)-3,3-dimethylmorpholine can be compared with other similar compounds, such as:

Properties

Molecular Formula

C12H16BrNO

Molecular Weight

270.17 g/mol

IUPAC Name

2-(3-bromophenyl)-3,3-dimethylmorpholine

InChI

InChI=1S/C12H16BrNO/c1-12(2)11(15-7-6-14-12)9-4-3-5-10(13)8-9/h3-5,8,11,14H,6-7H2,1-2H3

InChI Key

IRXZBENCDALEJM-UHFFFAOYSA-N

Canonical SMILES

CC1(C(OCCN1)C2=CC(=CC=C2)Br)C

Origin of Product

United States

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